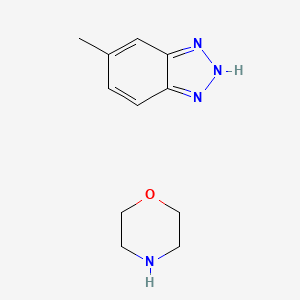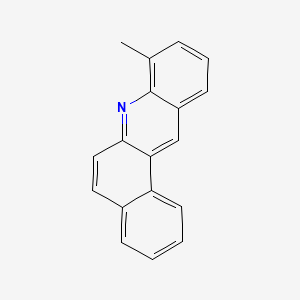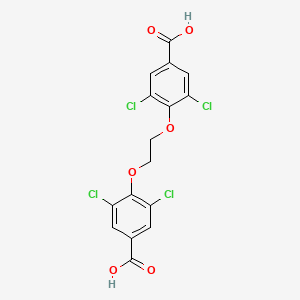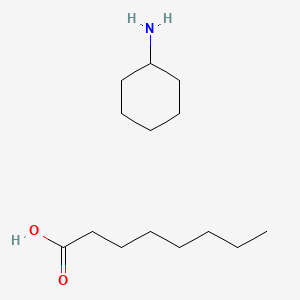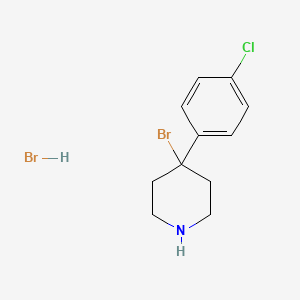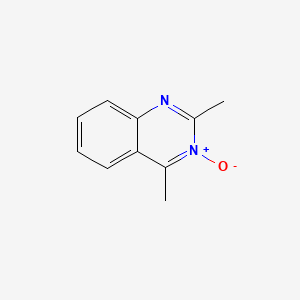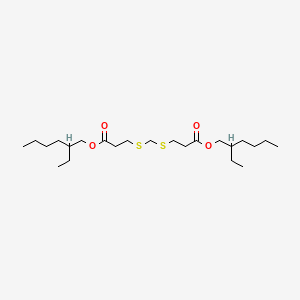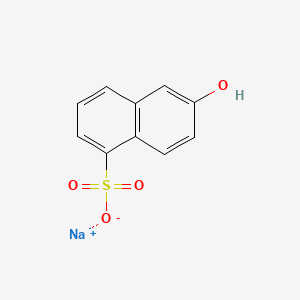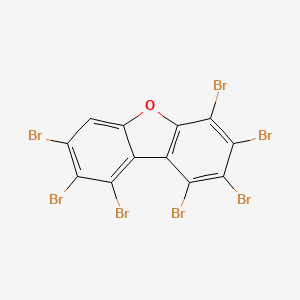
1,2,3,4,7,8,9-Heptabromodibenzofuran
Overview
Description
1,2,3,4,7,8,9-Heptabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicological effects. The chemical formula for this compound is C₁₂HBr₇O, and it has a molecular weight of approximately 720.464 g/mol .
Preparation Methods
The synthesis of 1,2,3,4,7,8,9-Heptabromodibenzofuran typically involves the bromination of dibenzofuran. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in a solvent such as chloroform or carbon tetrachloride, with the temperature carefully regulated to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial production methods for polybrominated dibenzofurans, including this compound, are not common due to their environmental and health concerns. These compounds are often produced as by-products in processes involving brominated flame retardants or other brominated organic compounds .
Chemical Reactions Analysis
1,2,3,4,7,8,9-Heptabromodibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form brominated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran carboxylic acids, while reduction can produce dibenzofuran with fewer bromine atoms .
Scientific Research Applications
1,2,3,4,7,8,9-Heptabromodibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying the environmental fate and transport of polybrominated dibenzofurans to understand their persistence and bioaccumulation in ecosystems.
Toxicology: Investigating the toxicological effects of polybrominated dibenzofurans on human health and wildlife. This includes studying their potential to disrupt endocrine systems and cause cancer.
Analytical Chemistry: Developing analytical methods for detecting and quantifying polybrominated dibenzofurans in environmental samples, such as soil, water, and air.
Mechanism of Action
The toxic effects of 1,2,3,4,7,8,9-Heptabromodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the production of reactive metabolites that can cause cellular damage and disrupt normal physiological processes .
Comparison with Similar Compounds
1,2,3,4,7,8,9-Heptabromodibenzofuran is part of a broader class of polybrominated dibenzofurans, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:
1,2,3,4,6,7,8-Heptabromodibenzofuran: Differing only in the position of one bromine atom, this compound shares similar chemical properties and toxicological effects.
1,2,3,4,7,8-Hexabromodibenzofuran: With one fewer bromine atom, this compound is less brominated but still exhibits similar environmental persistence and toxicity.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects .
Properties
IUPAC Name |
1,2,3,4,7,8,9-heptabromodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3-4(7(15)6(2)14)5-8(16)9(17)10(18)11(19)12(5)20-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPGXOBNPMYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936608 | |
| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161880-51-9 | |
| Record name | Dibenzofuran, 1,2,3,4,7,8,9-heptabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161880519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,7,8,9-Heptabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


